4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, and a 1,2,4-oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Perovskite Solar Cells Enhancement
Background
Perovskite solar cells (PSCs) have emerged as promising alternatives to traditional silicon-based solar cells due to their high efficiency and low-cost fabrication. However, stability issues remain a challenge.
Application
Researchers have explored using 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide (let’s call it “Compound X”) as a key component in PSCs. Here’s how it contributes:
- Improved Film Morphology and Crystallinity:
- Compound X, a π-conjugated ladder-like polymer, enhances the surface morphology and crystallinity of perovskite films. The incorporation of hydrophobic alkyl chains and siloxane chains leads to reduced defect states and improved film stability .
Metoprolol Synthesis
Background
Metoprolol, a widely used β-blocker, is employed in the treatment of hypertension, angina, and other cardiovascular conditions.
Application
Compound X serves as an intermediate in the synthesis of Metoprolol. The efficient synthesis involves two steps: substitution with epichlorohydrin and subsequent hydrolysis of the formed epoxide. Ultrasound-assisted methods have been explored for greener and more efficient synthesis .
Anti-Markovnikov Alkene Hydromethylation
Background
Hydromethylation involves the addition of a hydrogen atom and a methyl group to an unsaturated carbon-carbon bond.
Application
Compound X, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have utilized radical approaches to achieve this outcome .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-21-9-6-12-16-14(22-18-12)11-4-7-19(8-5-11)15(20)17-13-3-2-10-23-13/h2-3,10-11H,4-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGOOFWDFHDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-N-(thiophen-2-YL)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.